molecular formula C29H60O20 B15146348 gamma-Strophanthin

gamma-Strophanthin

Cat. No.: B15146348
M. Wt: 728.8 g/mol
InChI Key: TYBARJRCFHUHSN-HMNHGHQSSA-N
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Description

Gamma-Strophanthin, also known as ouabain, is a cardiac glycoside derived from the seeds of the African plant Strophanthus gratus. It has been traditionally used as an arrow poison in Africa and is known for its potent effects on the heart. In modern medicine, this compound is used to treat certain heart conditions, including heart failure and arrhythmias .

Preparation Methods

Gamma-Strophanthin is primarily extracted from the seeds of Strophanthus gratus. The extraction process involves several steps, including drying, grinding, and solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Gamma-Strophanthin undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit the Na+/K±ATPase enzyme, which is crucial for maintaining the sodium and potassium ion balance in cells. This inhibition leads to an increase in intracellular sodium and calcium levels, which enhances cardiac contractility .

Mechanism of Action

Gamma-Strophanthin exerts its effects by inhibiting the Na+/K±ATPase enzyme, leading to an increase in intracellular sodium and calcium levels. This increase in calcium enhances the contractility of cardiac muscle cells. The inhibition of this enzyme also affects the electrical activity of the heart, which can help control arrhythmias .

Comparison with Similar Compounds

Gamma-Strophanthin is similar to other cardiac glycosides such as digoxin and digitoxin. it has a unique structure that allows it to bind more effectively to the Na+/K±ATPase enzyme. This makes it particularly potent in its effects on the heart. Other similar compounds include lanatoside C and convallatoxin .

Properties

Molecular Formula

C29H60O20

Molecular Weight

728.8 g/mol

IUPAC Name

3-[(1R,3S,9S,11R,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate

InChI

InChI=1S/C29H44O12.8H2O/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31;;;;;;;;/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3;8*1H2/t13?,15-,16+,17?,18+,19+,21+,22?,23?,24?,25?,26?,27?,28?,29?;;;;;;;;/m0......../s1

InChI Key

TYBARJRCFHUHSN-HMNHGHQSSA-N

Isomeric SMILES

CC1C(C(C(C(O1)O[C@H]2C[C@H](C3([C@H]4[C@@H](CC5([C@H](CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)O)CO)O)O)O)O.O.O.O.O.O.O.O.O

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O

Origin of Product

United States

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